molecular formula C19H21N3O2 B7635746 N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-propan-2-yloxyaniline

N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-propan-2-yloxyaniline

Cat. No. B7635746
M. Wt: 323.4 g/mol
InChI Key: KWBDJRMHZDDFIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-propan-2-yloxyaniline is a chemical compound commonly known as OMA. It is a member of the oxadiazole family and has been the subject of scientific research due to its potential applications in various fields. OMA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied.

Mechanism of Action

The mechanism of action of OMA is not fully understood, but it is believed to involve the formation of a complex with the target molecule. This complex formation may result in the inhibition of the target molecule's activity, leading to the observed effects.
Biochemical and Physiological Effects:
OMA has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, which may lead to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels may result in improved cognitive function.

Advantages and Limitations for Lab Experiments

OMA has several advantages for lab experiments, including its high purity and yield when synthesized using the reported method. However, OMA has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of OMA. One potential direction is the investigation of its potential use as a fluorescent probe for the detection of metal ions. Another direction is the study of its potential use as an inhibitor of other enzymes involved in various physiological processes. Additionally, further studies are needed to fully understand the mechanism of action of OMA and its potential applications in various fields.

Synthesis Methods

OMA can be synthesized using various methods, including the reaction of 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carbaldehyde with 2-[[(2-methoxyphenyl)methyl]amino]propan-2-ol in the presence of a base. This method has been reported to yield OMA with high purity and yield.

Scientific Research Applications

OMA has been the subject of scientific research due to its potential applications in various fields. It has been studied for its potential use as a fluorescent probe for the detection of metal ions. OMA has also been investigated for its potential use as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

properties

IUPAC Name

N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-propan-2-yloxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-13(2)23-17-10-5-4-9-16(17)20-12-18-21-19(22-24-18)15-8-6-7-14(3)11-15/h4-11,13,20H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBDJRMHZDDFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CNC3=CC=CC=C3OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-propan-2-yloxyaniline

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